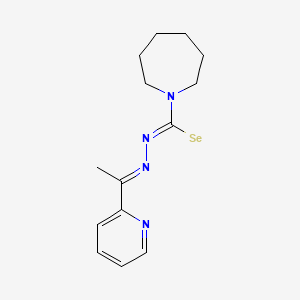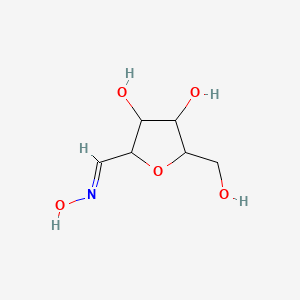
N'-(1-(2-Pyridinyl)ethylidene)-1-azepanecarboselenohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1-(2-Pyridinyl)ethylidene)-1-azepanecarboselenohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a pyridine ring, an azepane ring, and a selenohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-(2-Pyridinyl)ethylidene)-1-azepanecarboselenohydrazide typically involves the condensation reaction between 2-acetylpyridine and 1-azepanecarboselenohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(1-(2-Pyridinyl)ethylidene)-1-azepanecarboselenohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(1-(2-Pyridinyl)ethylidene)-1-azepanecarboselenohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-(1-(2-Pyridinyl)ethylidene)-1-azepanecarboselenohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metals.
Biology: The compound has been studied for its potential antioxidant and DNA-binding properties.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N’-(1-(2-Pyridinyl)ethylidene)-1-azepanecarboselenohydrazide involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to DNA via groove binding, which affects the DNA structure and function . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- N’-(1-(2-Pyridinyl)ethylidene)benzohydrazide
- 2-hydroxy-N’-(1-(pyridin-2-yl)ethylidene)benzohydrazide
Uniqueness
N’-(1-(2-Pyridinyl)ethylidene)-1-azepanecarboselenohydrazide is unique due to the presence of the azepane ring and the selenohydrazide group, which confer distinct chemical and biological properties
Properties
CAS No. |
79514-45-7 |
|---|---|
Molecular Formula |
C14H19N4Se |
Molecular Weight |
322.30 g/mol |
InChI |
InChI=1S/C14H19N4Se/c1-12(13-8-4-5-9-15-13)16-17-14(19)18-10-6-2-3-7-11-18/h4-5,8-9H,2-3,6-7,10-11H2,1H3/b16-12+,17-14- |
InChI Key |
BVQKTESASXWFEC-KWOQVVRBSA-N |
Isomeric SMILES |
C/C(=N\N=C(\N1CCCCCC1)/[Se])/C2=CC=CC=N2 |
Canonical SMILES |
CC(=NN=C(N1CCCCCC1)[Se])C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-Hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B12294136.png)





![2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]-(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide](/img/structure/B12294169.png)

![2-Cyclopentyl-8,9,10,11-tetrahydro-12-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]-7,11-imino-2H-pyrazino[1,2-a]azocine-3,6(4H,7H)-dione](/img/structure/B12294183.png)

![[2-(12-Fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] acetate](/img/structure/B12294198.png)
![N-[1-(3-hydroxypropylamino)propan-2-yl]-4-methylbenzenesulfonamide](/img/structure/B12294201.png)
![2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine](/img/structure/B12294202.png)
![3beta-[(6-Deoxy-alpha-L-mannopyranosyl)oxy]-5,11alpha,14-trihydroxy-19-oxo-5beta-card-20(22)-enolide](/img/structure/B12294222.png)
